![molecular formula C22H28N4O4 B2932668 (tetrahydrofuran-2-yl)methyl 2-amino-1-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 847340-28-7](/img/structure/B2932668.png)

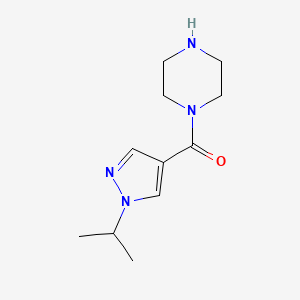

(tetrahydrofuran-2-yl)methyl 2-amino-1-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

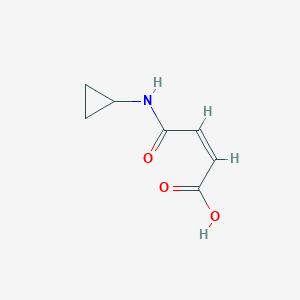

Tetrahydrofuran (THF) derivatives, such as the one you mentioned, are often used in organic synthesis due to their reactivity and stability . They can participate in a variety of reactions and can be used to synthesize complex organic molecules .

Synthesis Analysis

The synthesis of THF derivatives can involve various methods, including C-C bond formation and functionalization of alkane feedstocks . The exact synthesis route for your specific compound would depend on the starting materials and desired functional groups .Molecular Structure Analysis

The molecular structure of THF derivatives can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The exact structure would depend on the specific functional groups present in the molecule .Chemical Reactions Analysis

THF derivatives can participate in a variety of chemical reactions, including nucleophilic substitutions, additions to carbonyl groups, and reductions . The exact reactions would depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of THF derivatives, such as melting point, boiling point, and solubility, can be determined using various analytical techniques. These properties would depend on the specific functional groups present in the molecule .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of heterocyclic compounds like "(tetrahydrofuran-2-yl)methyl 2-amino-1-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate" often involves complex reactions that yield novel structures with significant potential in various scientific applications. For example, the work by Fujimori et al. (1986) outlines the synthesis of new heterocyclic compounds, including pyrrole and furan analogues, through reactions involving morpholino enamines of N-ethoxycarbonyl-3-oxopyrrolidine or 3-oxotetrahydrofuran. These compounds are synthesized by dehydrogenation followed by demethoxycarbonylation to obtain azuleno-[1,2-b]pyrrole and azuleno[1,2-b]furan, respectively (Fujimori et al., 1986). Similarly, Wang et al. (2016) describe the expedient synthesis of pyrrolo[1,2-a]quinoxalines through one-pot three-component reactions that involve 2-alkoxy-2,3-dihydrofuran, o-phenylenediamine, and ketones, showcasing the versatility and reactivity of such heterocyclic frameworks (Wang et al., 2016).

Potential Applications

The unique structural features of these heterocyclic compounds, characterized by the presence of pyrrolo, quinoxaline, and tetrahydrofuran moieties, suggest potential applications in fields like medicinal chemistry and materials science. For instance, the synthesis and characterization of pyrrolo[1,2-a]quinoline derivatives for their larvicidal activity against Anopheles arabiensis by Uppar et al. (2020) highlight the biological activity and potential therapeutic applications of such compounds (Uppar et al., 2020). Additionally, the study by Anzenbacher et al. (2000) on fluorinated calix[4]pyrrole and dipyrrolylquinoxaline as neutral anion receptors with augmented affinities and enhanced selectivities showcases the application of these compounds in the development of novel sensors and receptor molecules (Anzenbacher et al., 2000).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

oxolan-2-ylmethyl 2-amino-1-(3-propan-2-yloxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O4/c1-14(2)28-12-6-10-26-20(23)18(22(27)30-13-15-7-5-11-29-15)19-21(26)25-17-9-4-3-8-16(17)24-19/h3-4,8-9,14-15H,5-7,10-13,23H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBWFCKJXNVUAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OCC4CCCO4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(tetrahydrofuran-2-yl)methyl 2-amino-1-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone;hydrochloride](/img/structure/B2932590.png)

![5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine](/img/structure/B2932592.png)

![N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2932596.png)

![3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2932599.png)

![4-(N,N-diethylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2932606.png)

![(6aS)-2-ethyl-3-methyl-6a,7,8,9-tetrahydro-6H-pyrido[3',2':4,5]thieno[3,2-e]pyrrolo[1,2-a][1,4]diazepine-6,11(5H)-dione](/img/structure/B2932608.png)